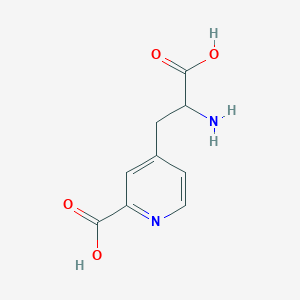

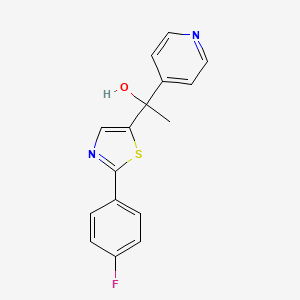

4-Pyridinemethanol, alpha-(2-(4-fluorophenyl)-5-thiazolyl)-alpha-methyl-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

ASN001 is an orally available non-steroidal, lyase-selective inhibitor of the steroid 17-alpha-hydroxylase/C17,20 lyase (CYP17A1 or CYP17), with potential anti-androgenic and antineoplastic activities. Upon oral administration, CYP17 lyase inhibitor ASN001 selectively binds to and inhibits the lyase activity of CYP17A1 in both the testes and adrenal glands, resulting in a significant reduction in androgen production to castrate-range levels. This may both decrease androgen-dependent growth signaling and inhibit the proliferation of androgen-dependent tumor cells. The cytochrome P450 enzyme CYP17A1, which is localized to the endoplasmic reticulum, exhibits both 17alpha-hydroxylase and 17,20-lyase activities; it plays a key role in the steroidogenic pathway.

Applications De Recherche Scientifique

Photophysical Properties and Fluorescent Characteristics

- A compound structurally similar to 4-Pyridinemethanol, alpha-(2-(4-fluorophenyl)-5-thiazolyl)-alpha-methyl, demonstrates unique photophysical properties and dual-emissive fluorescent characteristics. These properties are influenced by the solvent's dielectric constant and ionization into free ions, leading to specific absorption bands and charge-transfer interactions (Li et al., 2009).

Role in Chiral Auxiliary Compounds

- This chemical plays a significant role in the formation of spiral structures and serves as a chiral auxiliary compound. The kinetic resolution of this compound was studied using vinyl acetate and Novozym 435, offering insights into its mechanism and optimization for pharmaceutical uses (Magadum & Yadav, 2017).

Potential Anticancer Applications

- Pyridine-thiazole hybrid molecules, closely related to the compound , have shown high antiproliferative activity against various cancer cell lines. This suggests potential applications in developing anticancer agents (Ivasechko et al., 2022).

Structural Characterization in Crystallography

- Studies on similar compounds have provided insights into crystallography and molecular conformations. This research contributes to understanding the structural characteristics vital for various scientific applications, especially in materials science (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Synthesis of Heterocycles and Pharmaceutical Intermediates

- This compound has been used in the synthesis of diverse heterocycles, highlighting its significance in pharmaceutical research and development. The process involves Claisen condensation and Thorpe-Guareschi reaction, showcasing its utility in organic synthesis (Rodinovskaya et al., 2008).

Antimicrobial Activity

- Derivatives of this compound have been synthesized and evaluated for their antimicrobial activities, indicating its potential use in developing new antimicrobial agents (El-Emary et al., 2005).

Biocatalysis and Green Chemistry

- The compound's synthesis via biocatalysis using Candida parapsilosis highlights its role in green chemistry and sustainable practices in chemical synthesis (Ghosh, Banoth, & Banerjee, 2015).

Propriétés

Nom du produit |

4-Pyridinemethanol, alpha-(2-(4-fluorophenyl)-5-thiazolyl)-alpha-methyl- |

|---|---|

Formule moléculaire |

C15H25N2+ |

Nom IUPAC |

1-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]-1-pyridin-4-ylethanol |

InChI |

InChI=1S/C16H13FN2OS/c1-16(20,12-6-8-18-9-7-12)14-10-19-15(21-14)11-2-4-13(17)5-3-11/h2-10,20H,1H3 |

SMILES |

CC(C1=CC=NC=C1)(C2=CN=C(S2)C3=CC=C(C=C3)F)O |

Apparence |

Solid powder |

Synonymes |

ASN001; ASN-001; AS N001.; Unknown |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,3R,8R,11S,12S,15R,16R)-15-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one](/img/structure/B1149815.png)

![2-Phenyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1149820.png)